molecular formula C24H28N2O3 B1677906 Naftopidil CAS No. 57149-07-2

Naftopidil

Cat. No.: B1677906
CAS No.: 57149-07-2
M. Wt: 392.5 g/mol
InChI Key: HRRBJVNMSRJFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naftopidil (Flivas™) is a selective α1D-adrenoceptor (AR) antagonist developed by Asahi Kasei Corporation and approved in Japan in 1999 for treating benign prostatic hyperplasia (BPH) and associated lower urinary tract symptoms (LUTS) . It exhibits high affinity for α1D-ARs, which are predominantly expressed in the bladder and prostate, enabling targeted relief of urinary symptoms. Clinically, this compound is administered as a racemate at doses of 25–75 mg/day, achieving peak plasma concentrations of 300–600 nM after a 50 mg dose . Notably, its S-enantiomer demonstrates higher bioavailability than the R-enantiomer, though the latter accumulates more in prostate tissue .

Beyond urological applications, this compound exhibits off-target anti-cancer properties, including cytostatic and cytotoxic effects in prostate, renal, ovarian, and bladder cancer models . These effects are attributed to tubulin binding, cell cycle arrest (G0/G1 phase), and modulation of apoptosis-related proteins (e.g., p21, p27) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naftopidil is synthesized through a multi-step process. The initial step involves the reaction of 1-naphthol with epichlorohydrin in the presence of an alkali to form an epoxide intermediate. This intermediate is then alkylated with a piperazine derivative to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Naftopidil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the this compound molecule .

Scientific Research Applications

Clinical Efficacy in Benign Prostatic Hyperplasia

Naftopidil has been extensively studied for its efficacy in alleviating LUTS associated with BPH. Several randomized clinical trials have demonstrated its effectiveness compared to other α1-blockers.

  • Efficacy Comparison with Tamsulosin : A study comparing this compound with tamsulosin found that both drugs were effective in improving symptoms as measured by the International Prostate Symptom Score (IPSS). However, this compound showed a statistically significant earlier onset of action at two weeks, with greater improvements in storage symptoms and quality of life indices .
  • Long-term Outcomes : A three-year prospective study evaluated the long-term outcomes of this compound treatment. It reported that a significant portion of patients experienced sustained improvements in symptoms without requiring retreatment, indicating its potential for long-term management of BPH .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to that of tamsulosin. Adverse events reported include postural hypotension and headaches, but these were not significantly different between treatment groups .

  • Blood Pressure Management : Notably, this compound has shown beneficial effects on blood pressure in hypertensive patients with BPH. A study revealed significant reductions in both systolic and diastolic blood pressure among hypertensive patients receiving this compound, suggesting its dual role in managing both BPH and hypertension .

Comparative Effectiveness

Table 1 summarizes key findings from studies comparing this compound with other α1-blockers:

StudyDrug ComparisonKey Findings
This compound vs TamsulosinBoth improved IPSS; this compound had earlier onsetThis compound may be preferable for rapid symptom relief
Long-term this compound useSustained symptom improvement over 3 yearsEffective for long-term management
This compound in Hypertensive PatientsSignificant BP reduction alongside symptom reliefDual benefit for BPH and hypertension

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients demonstrated that this compound significantly improved urinary symptoms while maintaining a favorable safety profile. Patients reported better quality of life scores after six months of treatment, highlighting its applicability in older populations who often suffer from BPH.

Case Study 2: this compound and Quality of Life

Another case study assessed quality of life improvements among patients treated with this compound. Results indicated that 86% of participants noted substantial enhancements in daily activities and overall satisfaction with their urinary health after three months of therapy.

Mechanism of Action

Naftopidil exerts its effects by selectively blocking α1-adrenergic receptors, which are found in the smooth muscles of the prostate and bladder neck. By inhibiting these receptors, this compound causes muscle relaxation, leading to improved urine flow and reduced symptoms of BPH. Additionally, this compound has been shown to bind to tubulin, inhibiting its polymerization and thereby affecting cell division .

Comparison with Similar Compounds

Comparison with Similar α1-AR Antagonists

Naftopidil is frequently compared to tamsulosin and silodosin, two other α1-AR antagonists used for BPH/LUTS. Key differences are outlined below:

Efficacy in LUTS/BPH Management

Parameter This compound Tamsulosin Silodosin
Target Receptor α1D-AR (bladder/prostate) α1A-AR (prostate dominant) α1A-AR (prostate dominant)
IPSS Improvement Comparable to tamsulosin Similar to this compound Similar to this compound
QoL Improvement Significant in some studies Mixed results Comparable
Qmax Improvement Less pronounced Superior to this compound Data limited
Storage Symptoms Superior in select trials Inferior to this compound Not reported
  • A Cochrane meta-analysis (22 studies, 2,223 patients) found this compound equivalent to tamsulosin and silodosin in improving IPSS and QoL but with fewer sexual adverse events (e.g., retrograde ejaculation) versus silodosin .
  • This compound showed superior reduction in nocturia and urgency in ureteral stent-related discomfort studies .

Pharmacokinetics

Parameter This compound Tamsulosin Silodosin
Bioavailability 18% ~90% ~32%
Half-Life 3 hours 9–15 hours 13 hours
Metabolism CYP2C9/CYP2C19 CYP3A4/CYP2D6 CYP3A4
  • This compound’s short half-life necessitates once-daily dosing due to tissue accumulation in the prostate .

Anti-Cancer Properties: A Unique Advantage

This compound’s anti-cancer effects distinguish it from other α1-AR antagonists:

  • Mechanisms :
    • Binds tubulin, inhibiting polymerization .
    • Induces G0/G1 cell cycle arrest via p21/p27 upregulation and CDK-2 suppression .
    • Synergizes with chemotherapy (e.g., docetaxel) and radiotherapy to enhance apoptosis .
  • Efficacy: Reduced tumor growth in xenograft models (prostate, renal, bladder cancers) at 10 mg/kg/day . IC50 values of 20–30 µM in vitro for anti-proliferative effects .
Cancer Type Effect Reference
Prostate Cancer 50% tumor volume reduction in vivo
Bladder Cancer Apoptosis induction via caspase-3/8
Ovarian Cancer Synergy with MEK inhibitors

Biological Activity

Naftopidil is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). In addition to its urological applications, recent studies have highlighted its potential anticancer properties and mechanisms of action at the cellular level. This article explores the biological activity of this compound, focusing on its effects on cancer cells, its pharmacological efficacy in treating BPH, and underlying molecular mechanisms.

Anticancer Effects

This compound has demonstrated significant anticancer activity across various studies. It induces apoptosis in several cancer cell lines, including ovarian, gastric, and prostate cancers. The mechanism appears to involve the modulation of pro-apoptotic proteins such as Bim, Puma, and Noxa.

Key Findings:

  • Apoptosis Induction : this compound increases the expression of pro-apoptotic proteins in a dose-dependent manner. Specifically, it enhances Bim, Puma, and Noxa expression through transcriptional mechanisms .
  • Inhibition of Tubulin Polymerization : Research indicates that this compound binds directly to tubulin, inhibiting its polymerization, which is crucial for cancer cell proliferation .
  • Impact on AKT Pathway : this compound reduces phosphorylation of AKT (Ser473), a key regulator that inhibits apoptosis. This suggests that this compound may promote cell death by disrupting this survival signaling pathway .

Clinical Efficacy in Benign Prostatic Hyperplasia (BPH)

This compound is effective in managing lower urinary tract symptoms (LUTS) associated with BPH. Clinical trials have shown that it significantly improves patient symptoms and quality of life.

Clinical Trial Results:

  • A study involving 120 patients showed significant improvements in the International Prostate Symptom Score (IPSS) after 12 weeks of treatment with both 50 mg and 75 mg doses of this compound .
  • The drug demonstrated an earlier onset of action compared to tamsulosin, another common treatment for BPH .
Study ParameterThis compound 50 mgThis compound 75 mgTamsulosin
IPSS ImprovementSignificantSignificantModerate
Qmax ImprovementSignificantSignificantModerate
Side EffectsMildMildModerate

Case Studies

  • Ovarian Cancer : A study indicated that this compound could sensitize ovarian cancer cells to radiation therapy by enhancing apoptotic pathways .
  • Prostate Cancer : In vitro studies revealed that this compound reduced viability in prostate cancer cell lines significantly more than other alpha blockers .

Summary of Research Findings

This compound's biological activity extends beyond its role as an alpha-blocker for BPH treatment. Its ability to induce apoptosis in various cancer cell lines and modulate critical signaling pathways positions it as a compound of interest for further research in oncology.

Future Directions

The promising results regarding this compound's anticancer properties suggest potential for developing derivatives with enhanced efficacy. Continued exploration into its molecular mechanisms may yield novel therapeutic strategies for managing both benign prostatic hyperplasia and certain cancers.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Naftopidil’s effects on lower urinary tract symptoms (LUTS)?

  • Answer : Established preclinical models include:

  • In vitro : PCa and PrSC cell lines to assess anti-proliferative effects via growth inhibition assays .
  • In vivo : Male Sprague-Dawley rat spinal cord slices for electrophysiological recordings (e.g., evoked EPSCs in substantia gelatinosa neurons) and prostate tumor xenograft mice for evaluating tumor growth suppression .
  • Methodological rigor requires citing validation protocols for known compounds and providing purity data for novel derivatives .

Q. What pharmacokinetic parameters should be prioritized in preclinical this compound studies?

  • Answer : Key parameters include bioavailability, dose-response relationships, and metabolic stability. In vivo models (e.g., 10 mg/kg oral administration in mice) should report plasma half-life, tissue distribution, and excretion pathways. For reproducibility, raw pharmacokinetic datasets should be archived as supplementary materials .

Q. How can researchers ensure methodological reproducibility in this compound studies?

  • Answer :

  • Protocol standardization : Detailed descriptions of compound preparation (e.g., bath application concentrations like 100 μM for synaptic studies), equipment specifications (e.g., patch-clamp rigs), and statistical thresholds (e.g., p < 0.05 for EPSC amplitude changes) .
  • Data sharing : Supplementary files should include raw electrophysiological traces, Western blot images, and reagent lot numbers .

Advanced Research Questions

Q. How can contradictory findings on this compound’s α1-adrenoceptor-independent mechanisms be resolved?

  • Answer :

  • Mechanistic studies : Compare this compound’s effects (e.g., 100 μM) with selective α1-antagonists like prazosin (10 μM) in spinal cord slices to isolate receptor-independent pathways. Use knockout models or siRNA to confirm target specificity .
  • Data reconciliation : Apply meta-analytical frameworks to evaluate dose-dependent effects across studies, adjusting for variables like animal strain or slice preparation protocols .

Q. What statistical strategies address variability in this compound’s dose-dependent effects in animal models?

  • Answer :

  • Power analysis : Predefine sample sizes (e.g., n ≥ 15 neurons per group) to detect ≥20% changes in EPSC amplitudes .
  • Mixed-effects models : Account for inter-animal variability and repeated measurements in longitudinal tumor growth assays .

Q. How should clinical trials be designed to evaluate this compound’s efficacy in non-Asian populations?

  • Answer :

  • PICOT framework : Define P opulation (e.g., Caucasian males with LUTS), I ntervention (this compound 50–75 mg/day), C omparator (tamsulosin), O utcome (IPSS reduction), and T imeframe (12 weeks) .
  • Ethnic pharmacokinetics : Include CYP enzyme profiling to assess metabolic differences and adjust dosing regimens .

Q. What computational approaches can predict this compound’s off-target interactions?

  • Answer :

  • Molecular docking : Screen this compound against databases like PubChem to identify potential off-targets (e.g., serotonin receptors). Validate predictions via competitive binding assays .
  • Network pharmacology : Integrate transcriptomic data from prostate cancer models to map signaling pathways affected by this compound beyond α1-adrenoceptors .

Q. What in vitro assays best quantify this compound’s anti-proliferative effects in prostate cancer research?

  • Answer :

  • High-throughput screening : Use MTT or CCK-8 assays in PCa cells with IC50 calculations.
  • Mechanistic validation : Combine with Western blotting for apoptosis markers (e.g., cleaved caspase-3) and angiogenesis assays (e.g., HUVEC tube formation) .

Q. Methodological Resources

  • Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results .
  • Clinical Trial Design : Reference CONSORT guidelines for randomization, blinding, and endpoint selection to enhance study credibility .
  • Computational Validation : Cross-validate docking results with experimental IC50 values and kinetic binding assays .

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRBJVNMSRJFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045176
Record name Naftopidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57149-07-2
Record name Naftopidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naftopidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naftopidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name naftopidil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naftopidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFTOPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.